6-BROMO-4-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE
Description
Properties
IUPAC Name |
6-bromo-4-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQSLXPHWKSPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646236 | |
| Record name | 6-Bromo-4-fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-72-9 | |
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of 2-fluorobenzaldehyde with hydrazine, followed by bromination . The reaction conditions often involve the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like copper(II) acetate under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid.
Reduction: 6-Bromo-4-fluoro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise as a pharmacophore in the development of new drugs. Its structural features allow for interactions with various biological targets, making it valuable for designing inhibitors against specific enzymes and receptors. For instance, halogenated indazoles are often explored for their potential as PI3 kinase inhibitors, which are critical in cancer therapy.
Case Studies
Recent studies have highlighted the efficacy of indazole derivatives in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds similar to 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde have been synthesized and evaluated for their inhibitory activities against FGFRs, demonstrating significant antiproliferative effects on cancer cell lines .
Organic Synthesis
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions to form the indole structure. The introduction of the aldehyde group at the 3rd position is achieved through subsequent functional group transformations.
Industrial Applications
In industrial settings, optimized synthetic routes may employ continuous flow reactors to enhance efficiency and yield. This approach allows for better scalability and control over reaction conditions, which is crucial for producing high-purity compounds for pharmaceutical use.
Materials Science
Functionalized Polymers
this compound can also serve as an intermediate in creating functionalized polymers and advanced materials. Its unique structure allows for modifications that can enhance the properties of materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Research Findings
Research indicates that fluorinated indazoles can improve the electronic properties of semiconducting materials due to their ability to facilitate π−π stacking interactions and hydrogen bonding. This makes them suitable candidates for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices .
Biological Research
Binding Affinity Studies
The interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Studies often assess its binding affinities to receptors or enzymes relevant to specific therapeutic areas. The presence of halogen substituents may enhance these interactions compared to non-halogenated analogs, leading to improved pharmacological effects.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Development of drug candidates targeting specific enzymes/receptors | FGFR inhibitors for cancer therapy |
| Organic Synthesis | Multi-step synthesis using methods like Fischer indole synthesis | Continuous flow reactors for industrial scalability |
| Materials Science | Creation of functionalized polymers for electronics | Use in OLEDs and OPVs |
| Biological Research | Binding affinity studies to assess pharmacological potential | Enhanced interactions due to halogen substituents |
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde is not well-documented. as an indazole derivative, it is likely to interact with various biological targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares structural similarities with several indazole derivatives, differing primarily in substituent patterns and functional groups. Key analogs include:
Table 1: Structural and Commercial Comparison
Biological Activity
6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde (CAS No: 885520-72-9) is a significant compound in medicinal chemistry, characterized by its unique structure that includes bromine and fluorine substituents on the indazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapeutics, anti-inflammatory agents, and enzyme inhibition.
The molecular formula of this compound is , with a molecular weight of approximately 243.03 g/mol. Its physical properties include:
- Density : 1.9 ± 0.1 g/cm³
- Boiling Point : 410.9 ± 40.0 °C at 760 mmHg
- Flash Point : 202.3 ± 27.3 °C
These properties facilitate its application in various synthetic and biological contexts .
Anticancer Properties
Indazole derivatives, including this compound, have been explored for their anticancer potential. For instance, studies have shown that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) analyses indicate that the presence of halogen atoms enhances binding affinity to specific targets involved in cancer progression.
A notable study reported that compounds derived from indazole scaffolds demonstrated promising activity against various cancer cell lines, with IC50 values indicating effective growth inhibition .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of indazole derivatives. The compound may interact with pathways involved in inflammatory responses, potentially leading to reduced inflammation markers in cellular assays. This suggests that this compound could be developed into therapeutic agents for inflammatory diseases .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic applications. For example, it has been identified as a potential inhibitor of fibroblast growth factor receptor (FGFR) pathways, which are often dysregulated in cancers. The IC50 values for FGFR inhibition have been reported as low as 15 nM for related indazole compounds, indicating strong inhibitory potential .
Case Studies
Several studies have documented the biological activity of indazole derivatives, including:
- FGFR Inhibition : A study conducted by Li et al. synthesized a series of indazole derivatives, revealing that certain compounds exhibited potent FGFR1 inhibition with IC50 values as low as 2.9 nM. This highlights the potential of this compound as a lead compound for developing targeted cancer therapies .
- Antimicrobial Activity : Indazoles have also been assessed for antimicrobial properties. Compounds structurally related to this compound showed significant activity against various bacterial strains, suggesting broader applications in treating infections.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
